4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid
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Overview
Description
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid is a synthetic organic compound with the molecular formula C16H26N2O4 and a molecular weight of 310.38 g/mol This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid typically involves the reaction of 4-methyloxazole with octanoyl chloride to form the intermediate 4-(N-(4-Methyloxazol-2-yl)octanamide). This intermediate is then reacted with butanoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds .
Scientific Research Applications
4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid include:
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Known for its monoamine oxidase inhibition properties.
2-(Trifluoroacetyl)oxazoles: Widely used in medicinal chemistry for their bioisosteric properties.
Uniqueness
What sets 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid apart is its unique combination of an oxazole ring with an octanamido and butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
57068-90-3 |
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Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-oxazol-2-yl)-octanoylamino]butanoic acid |
InChI |
InChI=1S/C16H26N2O4/c1-3-4-5-6-7-9-14(19)18(11-8-10-15(20)21)16-17-13(2)12-22-16/h12H,3-11H2,1-2H3,(H,20,21) |
InChI Key |
DQWSTIDSZQGOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCCC(=O)O)C1=NC(=CO1)C |
Origin of Product |
United States |
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